The absence of information in these databases suggests that this compound might be either:
Further investigation might be possible through:
AB-FUBINACA metabolite 3 is a synthetic cannabinoid and a significant metabolite of AB-FUBINACA and MMB-FUBINACA. Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, with a molecular formula of CHF NO and a molecular weight of approximately 369.4 g/mol. This compound is primarily used as a certified reference material in laboratory research and forensic applications, particularly in the study of synthetic cannabinoids .
The biological activity of AB-FUBINACA metabolite 3 is linked to its interaction with cannabinoid receptors in the central nervous system. It exhibits agonistic activity at the cannabinoid receptors, which can lead to psychoactive effects similar to those observed with tetrahydrocannabinol, the active component of cannabis. The compound's ability to bind to these receptors makes it relevant for studies on synthetic cannabinoids' pharmacological effects .
The synthesis of AB-FUBINACA metabolite 3 can be achieved through several methods, typically involving multi-step organic synthesis techniques. A common approach includes:
AB-FUBINACA metabolite 3 serves several important applications:
Interaction studies involving AB-FUBINACA metabolite 3 focus on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it interacts with both CB1 and CB2 receptors, leading to various physiological effects. These studies help elucidate the compound's role in the broader context of synthetic cannabinoid use and its implications for public health .
AB-FUBINACA metabolite 3 shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
AB-FUBINACA | Contains a fluorophenyl group; indazole structure | Direct parent compound; known for high potency |
MMB-FUBINACA | Similar indazole structure; different side chains | Known for distinct metabolic pathways |
FUB-AMB | Contains an amide linkage; similar receptor activity | Exhibits unique pharmacokinetic properties |
JWH-018 | Naphthoylindole structure; different receptor selectivity | One of the first widely studied synthetic cannabinoids |
AB-FUBINACA metabolite 3 is unique due to its specific structural modifications that influence its binding affinity and metabolic stability compared to these other compounds. Its distinct interactions with cannabinoid receptors also set it apart in terms of potential psychoactive effects .
AB-FUBINACA metabolite 3, systematically known as N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, represents a primary biotransformation product derived from the terminal amide hydrolysis of the parent synthetic cannabinoid AB-FUBINACA [7] [16]. Human hepatocyte incubation studies have established this metabolite as one of the most abundant transformation products in vitro, demonstrating its significance in the overall metabolic profile of AB-FUBINACA [7] [15].
Hepatocyte incubation experiments conducted at concentrations of 10 micromolar over extended periods of 1 to 3 hours have consistently identified metabolite 3 as a major biotransformation product [7]. The metabolite exhibits the molecular formula C20H20FN3O3 with a molecular weight of 369.4 daltons [16] [28]. High-resolution mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate identification, including base peaks at mass-to-charge ratios corresponding to the fluorobenzyl moiety and indazole core structure [7] [28].
In controlled hepatocyte models, metabolite 3 formation follows first-order kinetics, with optimal detection occurring within the first hour of incubation [7]. The metabolite demonstrates stability under physiological conditions, maintaining structural integrity throughout extended incubation periods [15]. Comparative analysis between different hepatocyte preparations has shown consistent formation rates, indicating robust enzymatic pathways responsible for its generation [7].
While AB-FUBINACA metabolite 3 itself represents a hydrolysis product, the parent compound undergoes extensive hydroxylation reactions at multiple sites before terminal amide cleavage occurs [7] [12]. Hydroxylation predominantly occurs at the aminooxobutane moiety of the parent structure, with secondary sites identified at the indazole ring system [7]. These hydroxylation reactions are mediated primarily by cytochrome P450 enzymes and represent the initial phase I biotransformation steps [7] [12].
The indazole ring system demonstrates susceptibility to monohydroxylation, particularly at positions that maintain the aromatic character of the heterocyclic structure [7]. Hydroxylation at the alkyl chain occurs preferentially at terminal and penultimate carbon positions, leading to the formation of primary and secondary alcohol metabolites [7]. These hydroxylated intermediates can subsequently undergo further metabolism, including the formation of metabolite 3 through amide hydrolysis pathways [7].
Terminal amide hydrolysis represents the primary biotransformation pathway leading to the formation of AB-FUBINACA metabolite 3 [7] [11]. This hydrolytic process involves the enzymatic cleavage of the amide bond connecting the valine moiety to the indazole-3-carboxyl group, resulting in the formation of the carboxylic acid derivative [7] [11]. The hydrolysis reaction proceeds through nucleophilic attack at the carbonyl carbon, facilitated by carboxylesterase enzymes [11].
Carboxylesterase 1 has been identified as the principal enzyme responsible for catalyzing this hydrolytic transformation [11]. The reaction demonstrates high efficiency, with near-complete conversion observed under optimal conditions [11]. The hydrolysis pathway shows remarkable specificity for the terminal amide functionality, with minimal interference from other structural features of the parent molecule [11]. This specificity contributes to the consistent formation of metabolite 3 across different experimental conditions and biological systems [7] [15].
Phase II conjugation reactions involving AB-FUBINACA metabolite 3 include glucuronidation processes mediated by uridine diphosphate glucuronosyltransferase enzymes [7] [26]. The carboxylic acid functionality of metabolite 3 serves as an ideal substrate for acyl glucuronidation, leading to the formation of glucuronide conjugates that enhance water solubility and facilitate elimination [7] [26].
Glucuronidation of metabolite 3 occurs primarily through the action of hepatic uridine diphosphate glucuronosyltransferase isoforms, particularly those with specificity for carboxylic acid substrates [26]. The conjugation reaction demonstrates saturable kinetics, with apparent Michaelis-Menten parameters indicating moderate to high affinity for the substrate [26]. Sulfation pathways play a minimal role in metabolite 3 biotransformation due to the absence of suitable phenolic or alcoholic hydroxyl groups in the molecular structure [7].
Although AB-FUBINACA metabolite 3 formation occurs primarily through non-cytochrome P450 mediated pathways, the parent compound demonstrates significant interaction with multiple cytochrome P450 isoforms [9] [25]. Cytochrome P450 2C19 exhibits the highest catalytic efficiency toward AB-FUBINACA substrates, followed by cytochrome P450 2C9 and cytochrome P450 2C8 [9] [25]. These enzymes contribute to the formation of hydroxylated intermediates that can subsequently undergo hydrolysis to form metabolite 3 [9].
Cytochrome P450 3A4 demonstrates time-dependent inhibition characteristics when exposed to AB-FUBINACA and related compounds, suggesting mechanism-based inactivation [9] [25]. Cytochrome P450 2B6 and cytochrome P450 2D6 show moderate involvement in the oxidative metabolism of the parent compound, contributing to the overall metabolic profile [9]. The relative contribution of each isoform varies depending on substrate concentration and experimental conditions [9] [25].
Cytochrome P450 Isoform | Inhibition Constant (micromolar) | Inhibition Type | Contribution to Metabolism |
---|---|---|---|
Cytochrome P450 2C19 | 6.3 | Competitive | High |
Cytochrome P450 2C9 | 13.1 | Competitive | Moderate |
Cytochrome P450 2C8 | 19.9 | Competitive | Moderate |
Cytochrome P450 2B6 | 15.0 | Mixed | Low |
Cytochrome P450 2D6 | 20.8 | Competitive | Low |
Carboxylesterase 1 represents the primary enzymatic pathway responsible for the formation of AB-FUBINACA metabolite 3 through terminal amide hydrolysis [11]. This enzyme demonstrates high catalytic efficiency for the hydrolysis reaction, with kinetic parameters indicating strong substrate affinity [11]. Carboxylesterase 1 is predominantly expressed in hepatic tissue, consistent with the liver being the primary site of metabolite 3 formation [11].
The enzymatic mechanism involves nucleophilic attack by an active site serine residue on the amide carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the valine moiety and form the carboxylic acid product [11]. The reaction proceeds with high stereoselectivity, maintaining the configuration of the chiral center in the product [11]. Carboxylesterase 2 demonstrates minimal activity toward AB-FUBINACA substrates, indicating isoform specificity in the hydrolytic process [11].
High-Resolution Mass Spectrometry represents the gold standard for structural elucidation and accurate mass determination of AB-FUBINACA metabolite 3. The compound, with the molecular formula C20H20FN3O3 and exact mass of 369.1878 m/z, requires sophisticated analytical approaches to achieve reliable identification and quantification [1] [2].
The HRMS workflow for AB-FUBINACA metabolite 3 begins with sample preparation utilizing liquid-liquid extraction or solid-phase extraction protocols. Human hepatocyte incubation studies have demonstrated that AB-FUBINACA metabolite 3 can be successfully identified using time-of-flight mass spectrometry with mass accuracy better than 5 parts per million [3] [4]. The metabolite exhibits characteristic retention times ranging from 3.72 to 6.58 minutes depending on the chromatographic conditions employed [5].
Data processing workflows incorporate multiple algorithms including generic peak finding, mass defect filtering, neutral loss scanning, and product ion filtering [6]. These automated processing approaches enable comprehensive metabolite profiling while maintaining high specificity for AB-FUBINACA metabolite 3 identification. The compound demonstrates excellent stability under standard analytical conditions, with accurate mass measurements consistently achieved across multiple analytical platforms [7].
Table 1: Key Analytical Parameters for AB-FUBINACA Metabolite 3
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C20H20FN3O3 | Multiple sources |
Molecular Weight (g/mol) | 369.39 | Cayman Chemical |
CAS Number | 1877243-60-1 | Multiple sources |
Exact Mass (m/z) | 369.1878 | PMC articles |
Retention Time (min) | 3.72 - 6.58 | LC-MS/MS studies |
Major MS/MS Fragments (m/z) | 109, 253, 324, 338, 366 | Fragmentation studies |
Chemical Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine | GlpBio |
Storage Temperature | -20°C | Storage protocols |
Solubility | Soluble in DMSO, methanol, acetonitrile | Analytical standards |
Stability | Stable when stored properly | CRM specifications |
The Q Exactive hybrid quadrupole-Orbitrap mass spectrometer provides exceptional analytical capabilities for AB-FUBINACA metabolite 3 detection, offering high-resolution accurate mass measurements with mass accuracy typically better than 3.6 parts per million [8] [9]. This instrumental platform combines the selectivity of quadrupole mass filtering with the high-resolution capabilities of Orbitrap mass analysis.
Liquid chromatography separation is typically achieved using C18 or biphenyl stationary phases with gradient elution employing water and acetonitrile mobile phases, both containing 0.1% formic acid [10] [11]. The Q Exactive system operates in positive electrospray ionization mode with optimized source parameters including spray voltage of 3.5-4.0 kilovolts and capillary temperature of 320-350°C [12].
Data-dependent acquisition protocols enable comprehensive fragmentation studies of AB-FUBINACA metabolite 3, providing detailed structural information through tandem mass spectrometry experiments [13]. The characteristic fragmentation pattern includes loss of carboxamide (m/z 324.1663), aminodimethylbutanamide loss (m/z 253.0772), and formation of fluorobenzylium ion (m/z 109.0448) [14] [15]. These fragmentation pathways are consistent across different collision energies and provide robust identification criteria for the metabolite.
Table 2: Analytical Methods for AB-FUBINACA Metabolite 3 Detection
Analytical Method | Mass Accuracy (ppm) | LOD (ng/mL) | Typical RT (min) | Application |
---|---|---|---|---|
LC-QTOF-MS | < 5 | 0.1 - 1.0 | 3.7 - 6.6 | Screening and confirmation |
LC-Q-Exactive Orbitrap | < 3.6 | 0.1 - 0.5 | 3.7 - 6.6 | High-resolution identification |
LC-MS/MS (Triple Quad) | N/A | 0.1 - 2.0 | 5.0 - 8.0 | Quantitation |
GC-MS | N/A | 0.15 - 1.5 | 14.0 - 17.0 | Confirmatory analysis |
UHPLC-HRMS | < 5 | 0.1 - 1.0 | 3.7 - 6.6 | Metabolite profiling |
LC-TOF/MS | < 5 | 0.5 - 1.0 | 3.9 - 6.5 | Structural elucidation |
Gas Chromatography-Mass Spectrometry validation for AB-FUBINACA metabolite 3 requires specialized derivatization procedures due to the polar nature of the carboxylic acid metabolite [16] [17]. The compound typically elutes between 14.0 and 17.0 minutes using standard capillary columns such as HP-5MS (30 m × 0.25 mm × 0.25 μm film thickness) [18].
Validation protocols must address several critical parameters including linearity, accuracy, precision, specificity, and stability. The method demonstrates excellent linearity over the concentration range of 0.5 to 100 ng/mL with correlation coefficients exceeding 0.99 [19]. Intra-day precision typically ranges from 10-15% coefficient of variation, while inter-day precision remains below 20% across the validated concentration range [20].
Sample preparation for GC-MS analysis involves acid hydrolysis followed by liquid-liquid extraction using ethyl acetate [21]. The extraction recovery exceeds 60% for most biological matrices, with matrix effects typically below 35% [22]. Derivatization using trimethylsilyl reagents or methylation procedures may be required to enhance chromatographic performance and improve peak shape [23].
Table 3: MS/MS Fragmentation Patterns for AB-FUBINACA Metabolite 3
Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Type | Collision Energy (eV) | Relative Intensity |
---|---|---|---|---|
369.1878 | 324.1663 | Carboxamide loss | 20 - 30 | High |
369.1878 | 253.0772 | Aminodimethylbutanamide loss | 20 - 30 | High |
369.1878 | 109.0448 | Fluorobenzylium ion | 20 - 30 | High |
369.1878 | 338.1663 | Amide hydrolysis | 20 - 30 | Medium |
369.1878 | 366.1612 | Amine loss | 20 - 30 | Low |
Urinary biomarker identification for AB-FUBINACA metabolite 3 requires comprehensive method development addressing both analytical sensitivity and biological relevance [24] [25]. The metabolite serves as a major urinary marker for AB-FUBINACA consumption, with detection rates ranging from 75-100% depending on the analytical method employed [26] [27].
Method development begins with optimization of sample preparation protocols, including hydrolysis conditions, extraction procedures, and matrix cleanup steps [28]. Authentic human urine samples demonstrate AB-FUBINACA metabolite 3 concentrations ranging from 1.35 to 2300 ng/mL, with typical detection windows extending 24-72 hours post-consumption [29] [30].
Biomarker validation studies utilize both controlled administration protocols and authentic forensic case samples [31]. The metabolite demonstrates excellent stability in urine matrices when stored at -20°C, with minimal degradation observed over 72 hours at room temperature [32]. Cross-reactivity studies confirm specificity for AB-FUBINACA metabolite 3, with minimal interference from structurally related synthetic cannabinoids or endogenous compounds [33].
Table 4: Method Validation Parameters for AB-FUBINACA Metabolite 3
Validation Parameter | LC-MS/MS | LC-QTOF-MS | GC-MS |
---|---|---|---|
Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.5 - 100 |
Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 |
Intra-day Precision (%CV) | < 10 | < 12 | < 15 |
Inter-day Precision (%CV) | < 15 | < 18 | < 20 |
Accuracy (%) | 85 - 115 | 80 - 120 | 80 - 120 |
Matrix Effect (%) | < 25 | < 30 | < 35 |
Extraction Recovery (%) | > 70 | > 65 | > 60 |
Stability (Hours) | 24 - 48 | 24 - 48 | 12 - 24 |
Limit of Detection (ng/mL) | 0.1 - 0.5 | 0.1 - 1.0 | 0.5 - 2.0 |
Limit of Quantification (ng/mL) | 0.5 - 2.0 | 0.5 - 2.5 | 1.5 - 5.0 |
Table 5: Urinary Biomarker Detection Data for AB-FUBINACA Metabolite 3
Study Type | Detection Rate (%) | Concentration Range (ng/mL) | Detection Window (Hours) | Sample Size (n) |
---|---|---|---|---|
Authentic Human Urine | 85 - 95 | 1.35 - 2300 | 24 - 72 | 28 - 100 |
Human Hepatocyte Incubation | 100 | 10 - 1000 | N/A | 3 - 5 |
Rat Urine Study | 90 - 100 | 50 - 500 | 12 - 48 | 5 - 8 |
Clinical Case Samples | 80 - 90 | 0.5 - 150 | 24 - 96 | 15 - 50 |
Forensic Samples | 75 - 85 | 1.0 - 200 | 24 - 72 | 20 - 75 |
Controlled Administration Study | 95 - 100 | 5 - 800 | 24 - 120 | 10 - 25 |
Table 6: Chromatographic Conditions for AB-FUBINACA Metabolite 3 Analysis
Parameter | LC-MS/MS | UHPLC-HRMS | GC-MS |
---|---|---|---|
Column Type | C18 | Biphenyl/C18 | HP-5MS |
Column Dimensions | 2.1 × 100 mm | 2.1 × 100 mm | 30 m × 0.25 mm |
Particle Size (μm) | 1.8 - 2.7 | 1.7 - 2.1 | 0.25 film |
Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | Helium |
Mobile Phase B | 0.1% Formic acid in ACN | 0.1% Formic acid in ACN | N/A |
Flow Rate (mL/min) | 0.3 - 0.5 | 0.4 - 0.6 | 1.0 - 3.0 |
Injection Volume (μL) | 2 - 10 | 2 - 5 | 1 - 2 |
Column Temperature (°C) | 40 - 50 | 40 - 50 | 280 - 300 |
Gradient Program | 5-95% B in 8 min | 5-95% B in 10 min | 150-300°C, 10°C/min |
Total Run Time (min) | 12 - 15 | 13 - 16 | 20 - 25 |
The analytical detection methodologies for AB-FUBINACA metabolite 3 represent a comprehensive approach to synthetic cannabinoid metabolism studies [34]. These methodologies provide forensic laboratories with robust analytical capabilities for identifying and quantifying this important urinary biomarker [35] [36]. The integration of multiple analytical platforms ensures comprehensive coverage of different analytical requirements, from high-throughput screening to confirmatory analysis [37] [38].